N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide
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Overview
Description
N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide is an organic compound with the molecular formula C11H19NO2 and a molecular weight of 197.278. This compound is known for its unique structural features, which include a prop-2-enamide group attached to a 2,2-dimethyloxan-4-ylmethyl moiety. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide can be synthesized through the reaction of prop-2-enamide with 2,2-dimethyloxan-4-ylmethyl. The reaction typically occurs in a reactor under controlled temperature and pressure conditions . Industrial production methods involve optimizing these reaction conditions to achieve high yields and purity of the final product.
Chemical Reactions Analysis
N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-enamide group is replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2,2-Dimethyloxan-4-yl)methyl]prop-2-enamide can be compared with similar compounds such as diacetone acrylamide (CAS: 2873-97-4), which has a similar structural framework but different functional groups. The uniqueness of this compound lies in its specific combination of the prop-2-enamide group and the 2,2-dimethyloxan-4-ylmethyl moiety, which imparts distinct chemical and biological properties.
Similar compounds include:
- Diacetone acrylamide
- N-(2,2-Dimethyloxan-4-yl)acrylamide
- N-(2,2-Dimethyloxan-4-yl)methylacrylamide
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
IUPAC Name |
N-[(2,2-dimethyloxan-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-4-10(13)12-8-9-5-6-14-11(2,3)7-9/h4,9H,1,5-8H2,2-3H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSIQRYMCRCODF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)CNC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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